molecular formula C8H9FO2 B1342195 4-Ethoxy-3-fluorophenol CAS No. 98121-48-3

4-Ethoxy-3-fluorophenol

Cat. No.: B1342195
CAS No.: 98121-48-3
M. Wt: 156.15 g/mol
InChI Key: WGANANYZKYVOBZ-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluorophenol is an organic compound with the molecular formula C8H9FO2. It is characterized by the presence of an ethoxy group and a fluorine atom attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxy-3-fluorophenol can be synthesized through several methods, including the reaction of 4-ethoxyphenol with a fluorinating agent. One common approach involves the use of fluorine gas or a fluorinating reagent such as Selectfluor under controlled conditions to introduce the fluorine atom into the phenol ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

4-Ethoxy-3-fluorophenol has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-fluorophenol involves its interaction with molecular targets and pathways within a system. The phenol group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The ethoxy and fluorine groups may modulate the compound’s reactivity and binding affinity, contributing to its overall effects .

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups makes it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-ethoxy-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGANANYZKYVOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594338
Record name 4-Ethoxy-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98121-48-3
Record name 4-Ethoxy-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

22.3 g of the crude 3-fluoro-4-ethoxyphenyl boronic acid obtained in the first step was dissolved in 200 ml of tetrahydrofuran, and 23.6 g (208 mmol) of aqueous 30% hydrogen peroxide was added while being kept at about 35° C. in a warm bath. After addition and after stirring the reaction solution at a room temperature for 24 hours, the reaction solution was poured into 300 ml of water, then sodium hydrogen sulfite was added and stirred at a room temperature for one hour. The reaction solution was extracted with 300 ml of ethyl acetate and the extracted layer was washed with water and then with an aqueous saturated sodium chloride solution successively and, after dying over anhydrous magnesium sulfate, concentrated under a reduced pressure. The concentrated residue was purified by silica gel column chromatography using a ethyl acetate/heptane mixed solvent as an eluent to obtain 17.6 g (113 mmol) of 3-fluoro-4-ethoxyphenol.
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22.3 g
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Quantity
300 mL
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0 (± 1) mol
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200 mL
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